Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid
CAS No.:
Cat. No.: VC17463932
Molecular Formula: C7H5N3O2
Molecular Weight: 163.13 g/mol
* For research use only. Not for human or veterinary use.
![Pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid -](/images/structure/VC17463932.png)
Specification
Molecular Formula | C7H5N3O2 |
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Molecular Weight | 163.13 g/mol |
IUPAC Name | pyrrolo[2,1-f][1,2,4]triazine-5-carboxylic acid |
Standard InChI | InChI=1S/C7H5N3O2/c11-7(12)5-1-2-10-6(5)3-8-4-9-10/h1-4H,(H,11,12) |
Standard InChI Key | ZEZRRNLOLWVDGK-UHFFFAOYSA-N |
Canonical SMILES | C1=CN2C(=C1C(=O)O)C=NC=N2 |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
Pyrrolo[2,1-f][1, triazine-5-carboxylic acid has the molecular formula C₇H₆N₄O₂ and a molecular weight of 178.15 g/mol . Its structure combines a pyrrole ring fused to a triazine system, with a carboxylic acid substituent at position 5 (Figure 1). The SMILES notation (OC(=O)c1ccn2c1c(N)ncn2) highlights the connectivity: a pyrrole nitrogen at position 1 bridges to a triazine ring, while an amino group occupies position 4 .
Table 1: Key Molecular Data
Property | Value |
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CAS Number | 1236201-15-2 |
Molecular Formula | C₇H₆N₄O₂ |
Molecular Weight | 178.15 g/mol |
SMILES | OC(=O)c1ccn2c1c(N)ncn2 |
Purity (Commercial) | ≥98% |
Synthetic Methodologies
Historical Context and Key Strategies
The synthesis of pyrrolo[2,1-f][1, triazine derivatives has evolved significantly over the past two decades, driven by their biological relevance. A 2021 review categorizes six primary routes to the core scaffold :
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Synthesis from Pyrrole Derivatives
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N-Amination of pyrrole-2-carboxylates using reagents like NH₂Cl, followed by cyclization with formamide, yields the triazine ring . For example, methyl pyrrole-2-carboxylate undergoes amination and cyclization to form 4-amino-pyrrolotriazine precursors .
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Halogenation (e.g., bromination) at reactive positions (C-7) enables further functionalization, as seen in the synthesis of kinase inhibitor templates .
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Bromohydrazone-Mediated Cyclization
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Triazinium Dicyanomethylide Routes
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Multistep Orthogonal Approaches
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Transition Metal-Catalyzed Synthesis
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Rearrangement of Pyrrolooxadiazines
Case Study: Synthesis of 4-Amino Derivatives
A representative synthesis begins with N-amination of methyl pyrrole-2-carboxylate using NH₂Cl, yielding an intermediate that undergoes cyclization with benzoyl isothiocyanate. Hydrolysis, S-methylation, and POCl₃-mediated chlorination produce 7-bromo-2-(methylsulfanyl)pyrrolotriazine, a versatile intermediate for kinase inhibitors .
Biological and Pharmaceutical Applications
Antiviral Activity
Pyrrolo[2,1-f][1,2,] triazine derivatives inhibit RNA-dependent RNA polymerases (RdRps), critical for viral replication. Notably, remdesivir—a broad-spectrum antiviral—incorporates a related pyrrolotriazine scaffold, underscoring the moiety’s relevance in treating RNA viruses like SARS-CoV-2 and norovirus .
Kinase Inhibition
The 4-amino substituent enhances binding affinity to kinase ATP pockets. For example, 7-bromo-2-(methylsulfanyl)pyrrolo[2,1-f][1, triazine demonstrates nanomolar inhibition of tyrosine kinases implicated in cancer .
C-Nucleoside Analogues
Seminal work in 2001 reported C-nucleosides of pyrrolo[2,1-f] triazine-5-carboxylic acid as isosteres of natural nucleosides . These analogues, synthesized via Vilsmeier formylation and aldoxime dehydration, exhibit antiviral and antimetabolite properties .
Derivatives and Analogues
Ester Derivatives
Ethyl pyrrolo[2,1-f] triazine-5-carboxylate (CAS 938192-23-5) serves as a prodrug form, improving bioavailability. With a molecular weight of 207.19 g/mol, it shares synthetic routes with the parent acid .
Amino-Functionalized Analogues
4-Amino derivatives are pivotal in kinase inhibitor design. Bromination at C-7 allows further cross-coupling to install pharmacophores like aryl or heteroaryl groups .
Future Directions
Synthetic Innovation
Despite progress, challenges persist in regioselective functionalization and scalability. Flow chemistry and photocatalysis may address these gaps, enabling greener syntheses.
Drug Discovery
The pyrrolo[2,1-f] triazine core remains underexplored in oncology and virology. High-throughput screening of novel derivatives could uncover leads for resistant viral strains or orphan kinases.
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